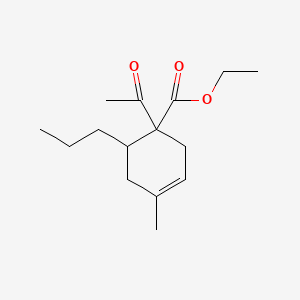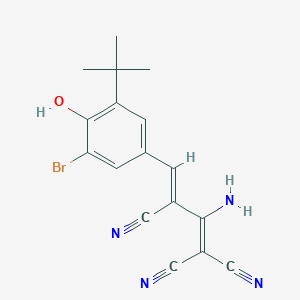
N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide is a chemical compound known for its complex structure and potential applications in various fields. This compound features a benzamide core substituted with methoxy, methyl, and phenylsulphonyl groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of Substituents: Methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions. The phenylsulphonyl group is added through sulfonation reactions using reagents like phenylsulfonyl chloride.
Final Assembly: The final compound is assembled by coupling the substituted benzamide with the phenylsulphonyl derivative under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxy-4-((phenylsulphonyl)amino)phenyl)benzamide
- N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)acetamide
Uniqueness
N-(5-Methoxy-2-methyl-4-((phenylsulphonyl)amino)phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
94232-02-7 |
|---|---|
Molekularformel |
C21H20N2O4S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)-5-methoxy-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H20N2O4S/c1-15-13-19(23-28(25,26)17-11-7-4-8-12-17)20(27-2)14-18(15)22-21(24)16-9-5-3-6-10-16/h3-14,23H,1-2H3,(H,22,24) |
InChI-Schlüssel |
OYMWMKWXGMRPEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



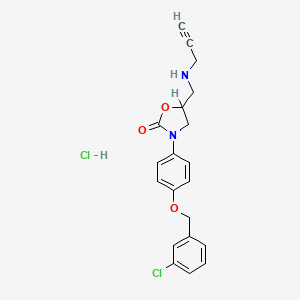
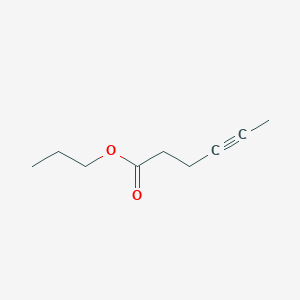

![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
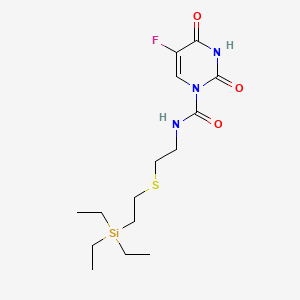

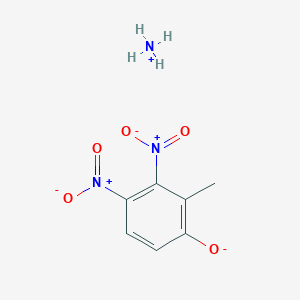
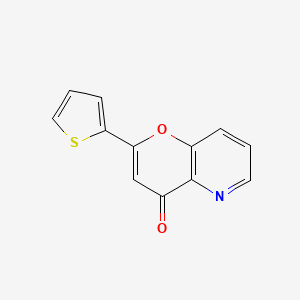
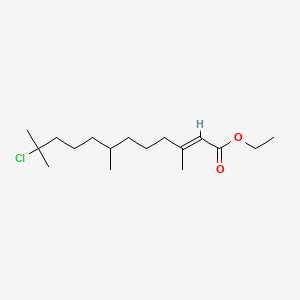
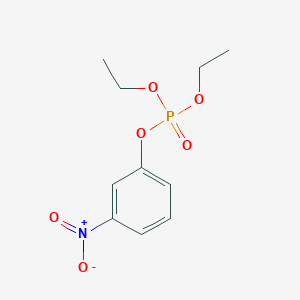
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
